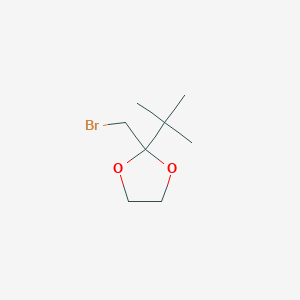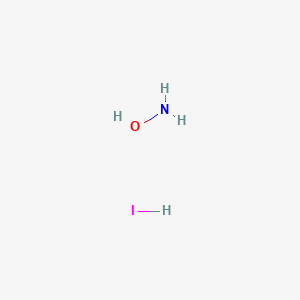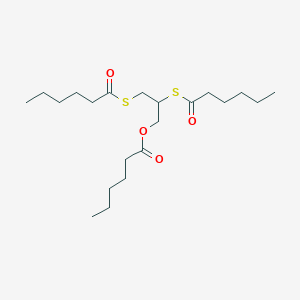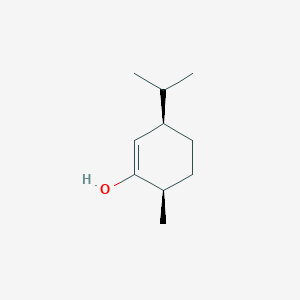
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea typically involves the reaction of n-butylamine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(n-Butyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)-urea: Lacks the methyl group at the 6-position.
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is unique due to the presence of both the butyl and 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
59415-44-0 |
|---|---|
Molekularformel |
C10H16N4O2 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1-butyl-3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C10H16N4O2/c1-3-4-5-11-10(16)14-9-12-7(2)6-8(15)13-9/h6H,3-5H2,1-2H3,(H3,11,12,13,14,15,16) |
InChI-Schlüssel |
FEERTKQZMHJACG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NC1=NC(=CC(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)
![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)
